molecular formula C12H10N4O5 B5037640 N-(3-methoxyphenyl)-3,5-dinitro-2-pyridinamine

N-(3-methoxyphenyl)-3,5-dinitro-2-pyridinamine

Cat. No. B5037640
M. Wt: 290.23 g/mol
InChI Key: AJUYMKFAEUJKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-3,5-dinitro-2-pyridinamine, commonly known as CL-20, is a high-energy explosive compound that has gained attention in the scientific community due to its potential applications in various fields, including military, aerospace, and industrial sectors. CL-20 is a nitroaromatic compound that contains both nitro and amino groups, making it extremely reactive and explosive. In

Mechanism of Action

The mechanism of action of CL-20 is not well understood, but it is believed to involve the release of high-energy electrons and the formation of free radicals. The explosive nature of CL-20 is due to the presence of nitro and amino groups, which are highly reactive and readily undergo redox reactions. The release of high-energy electrons and the formation of free radicals cause the rapid decomposition of CL-20, resulting in the release of a large amount of energy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CL-20 are not well studied, but it is known to be highly toxic and potentially carcinogenic. CL-20 has been shown to cause DNA damage and mutations in bacterial and mammalian cells. It is also known to cause oxidative stress and inflammation in cells, which can lead to tissue damage and cell death. Due to its toxicity, CL-20 is not suitable for use in human or animal studies.

Advantages and Limitations for Lab Experiments

CL-20 has several advantages and limitations for lab experiments. Its high energy output and low sensitivity to shock and friction make it an ideal compound for studying explosive reactions. However, its high reactivity and instability make it difficult to handle and require specialized equipment and safety protocols. Additionally, its toxicity and potential carcinogenicity make it unsuitable for use in human or animal studies.

Future Directions

There are several future directions for research on CL-20. One area of interest is the development of safer and more efficient synthesis methods for CL-20. Another area of interest is the study of the mechanism of action of CL-20 and its biochemical and physiological effects. Additionally, there is a need for further research on the potential applications of CL-20 in various fields, including military, aerospace, and industrial sectors. Finally, there is a need for the development of safer and more environmentally friendly explosives that can replace traditional explosives such as TNT.

Synthesis Methods

The synthesis of CL-20 is a complex process that involves several steps. The most commonly used method for synthesizing CL-20 is the nitration of 2,4,6-trinitrotoluene (TNT) with nitronium tetrafluoroborate in the presence of a catalyst. The resulting product is then subjected to amination with ammonia gas to form CL-20. The synthesis of CL-20 is a challenging process due to its high reactivity and instability, and requires careful handling and specialized equipment.

Scientific Research Applications

CL-20 has been extensively studied for its potential applications in various fields, including military, aerospace, and industrial sectors. CL-20 is a highly energetic compound that has a higher energy output than traditional explosives such as TNT. It has been investigated as a potential replacement for TNT due to its superior performance and lower sensitivity to shock and friction. CL-20 has also been studied for its potential use in rocket propellants and as a fuel additive for high-performance engines.

properties

IUPAC Name

N-(3-methoxyphenyl)-3,5-dinitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O5/c1-21-10-4-2-3-8(5-10)14-12-11(16(19)20)6-9(7-13-12)15(17)18/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUYMKFAEUJKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-3,5-dinitropyridin-2-amine

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